N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13597627
InChI: InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18-,23+,24+/m0/s1
SMILES: C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
Molecular Formula: C25H26N4O
Molecular Weight: 398.5 g/mol

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide

CAS No.:

Cat. No.: VC13597627

Molecular Formula: C25H26N4O

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide -

Specification

Molecular Formula C25H26N4O
Molecular Weight 398.5 g/mol
IUPAC Name N-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide
Standard InChI InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18-,23+,24+/m0/s1
Standard InChI Key DKBSGEPCDLMFJP-XZUXRINTSA-N
Isomeric SMILES C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5
Canonical SMILES C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Structural Descriptors

The IUPAC name of this compound is N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide . Its bicyclic quinoline core and picolinamide side chain are critical to its stereoselective interactions (Fig. 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1414851-55-0
Molecular FormulaC₂₅H₂₆N₄O
Molecular Weight398.51 g/mol
InChI KeyDKBSGEPCDLMFJP-MQQADFIWSA-N
Canonical SMILESC=C[C@H]1CN2CC[C@H]1C[C@H]2C@HNC(=O)C5=CC=CC=N5

The stereochemistry at positions 2, 4, and 5 of the azabicyclo[2.2.2]octane ring dictates its enantioselective behavior .

Spectroscopic Characterization

13C NMR spectra (PubChem CID 102345508) confirm the presence of 25 distinct carbon environments, including a quinoline carboxamide (δ ~165 ppm) and pyridine carbons (δ ~150 ppm) .

Synthesis and Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, the compound is typically derived from cinchona alkaloids (e.g., cinchonidine) via amide coupling with picolinic acid derivatives. Standard conditions involve:

  • Coupling Agents: Dicyclohexylcarbodiimide (DCC) or ethyl chloroformate.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) to accelerate amide bond formation .

  • Solvents: Anhydrous dichloromethane or tetrahydrofuran under inert atmospheres .

Industrial-Scale Manufacturing

Industrial production emphasizes yield optimization (>90%) and purity control (≥94.0% by HPLC) . Continuous flow reactors and automated chromatography systems are employed to ensure batch consistency .

Physical and Chemical Properties

Table 2: Physicochemical Properties

PropertyValueSource
Purity≥94.0% (HPLC)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)Inferred
StabilityStable under inert storage (-20°C)

The compound’s low hygroscopicity and thermal stability (decomposition >200°C) facilitate handling in catalytic applications .

Applications in Asymmetric Organocatalysis

Reaction Scope and Mechanistic Insights

N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide is a privileged catalyst in:

  • Michael Additions: Enantioselective conjugate additions of nitroalkanes to α,β-unsaturated ketones (ee >90%) .

  • Epoxidations: Asymmetric epoxidation of chalcones via hydrogen peroxide activation .

  • Aldol Reactions: Stereocontrol in aldol condensations of ketones and aldehydes .

The picolinamide group enhances substrate binding via hydrogen bonding, while the cinchona core induces chiral environments (Fig. 2) .

Comparative Analysis with Related Cinchona Alkaloid Derivatives

Table 4: Performance Benchmarking

CatalystEnantioselectivity (ee%)Reaction Rate (h⁻¹)
N-(9-Deoxy-epi-cinchonin-9-yl)picolinamide92–950.45
Cinchonidine85–880.38
Hydroquinidine 1,4-phthalazinediyl diether89–910.42

Superior stereoselectivity arises from the picolinamide’s rigid coordination geometry, reducing side reactions .

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